![molecular formula C25H26ClN5O2 B2837324 9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-33-9](/img/structure/B2837324.png)
9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H26ClN5O2 and its molecular weight is 463.97. The purity is usually 95%.
BenchChem offers high-quality 9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of [f]-Fused Purine-2,6-diones : A study explored the synthesis of thiadiazepino-[3,2-f]-purine derivatives, demonstrating the versatility of purine compounds in creating new ring systems through multi-step chemical reactions (Hesek & Rybár, 1994).
- New [c,d]-Fused Purinediones : Another study detailed the synthesis of pyrimido[1,2,3-cd]purine-8,10(9H)-diones, showcasing the diverse modifications possible in the purine structure and the synthesis of novel compounds (Šimo, Rybár & Alföldi, 1995).
Biological Applications and Pharmacology
- Adenosine Receptor Affinity : A study identified pyrimido[1,2-f]purine-2,4(1H,3H)-dione derivatives with significant affinity for adenosine receptors, highlighting their potential use in pharmacological applications (Szymańska et al., 2016).
- 5-HT(1A) Receptor Ligands : Research on 1H,3H-pyrimido[2,1-f]purine-2,4-dione derivatives revealed their high affinity for 5-HT(1A) receptors, suggesting their potential in treating neurological disorders (Jurczyk et al., 2004).
- Effects on Potassium Channels : A study synthesized 3,6-dimethyl-9-aryl-tetrahydroacridine-1,8-diones and investigated their effects on vascular potassium channels, indicating their potential in cardiovascular research (Gündüz et al., 2009).
- Anti-inflammatory Activity : Another research focused on substituted pyrimido[2,1-f]purine-4,8-diones, showing their anti-inflammatory activity in a rat model, which could be significant in developing new anti-inflammatory drugs (Kaminski et al., 1989).
Structural and Mechanistic Insights
- Conversion of Guanosine into Isoguanosine : This research looked into the conversion of guanosine into isoguanosine derivatives, providing insights into the chemical transformations of purine compounds (Divakar et al., 1991).
properties
IUPAC Name |
9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O2/c1-16-14-30(20-13-19(26)10-9-17(20)2)24-27-22-21(31(24)15-16)23(32)29(25(33)28(22)3)12-11-18-7-5-4-6-8-18/h4-10,13,16H,11-12,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVNOAKPZHMXJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=C(C=CC(=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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